
2,3-dichloro-N-(3-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-(3-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the benzamide class of drugs and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
作用机制
2,3-dichloro-N-(3-fluorophenyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of cancer and autoimmune diseases. By inhibiting BTK, this compound can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes involved in cancer and autoimmune diseases. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce tumor growth. In autoimmune diseases, this compound can reduce inflammation and prevent tissue damage.
实验室实验的优点和局限性
One of the main advantages of 2,3-dichloro-N-(3-fluorophenyl)benzamide is its high potency and selectivity for BTK, which makes it a promising candidate for targeted therapy. However, its efficacy and safety in humans are still being evaluated, and more research is needed to determine its optimal dosage and potential side effects.
未来方向
There are several future directions for 2,3-dichloro-N-(3-fluorophenyl)benzamide research, including:
1. Clinical trials to evaluate its efficacy and safety in humans
2. Combination therapy with other drugs for enhanced therapeutic effects
3. Development of more potent and selective BTK inhibitors
4. Investigation of its potential use in other diseases, such as multiple sclerosis and Sjogren's syndrome.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study in the field of drug development.
合成方法
The synthesis of 2,3-dichloro-N-(3-fluorophenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The final compound is obtained through further chemical modifications and purification steps.
科学研究应用
2,3-dichloro-N-(3-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lymphoma, leukemia, and solid tumors. It has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
2,3-dichloro-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-11-6-2-5-10(12(11)15)13(18)17-9-4-1-3-8(16)7-9/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAFOEIFRFEGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
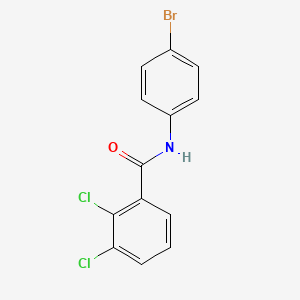
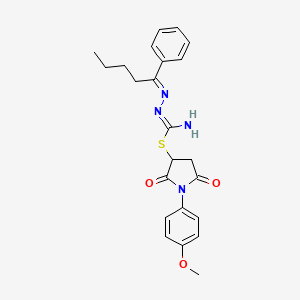
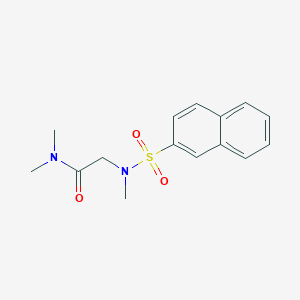

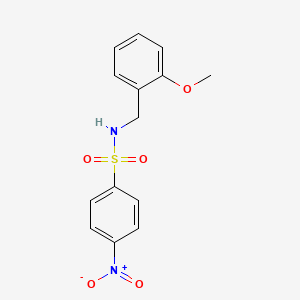
![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
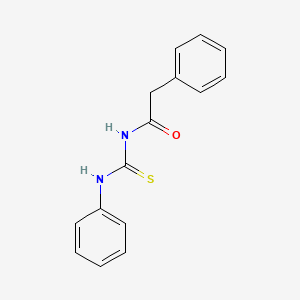
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)
![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
